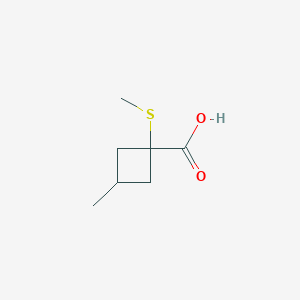![molecular formula C8H10N4OS B13317505 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)
2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol is a compound that features a thiazole ring and a pyrazole ring, both of which are known for their significant biological activities. The presence of these heterocyclic rings makes this compound a valuable subject of study in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the nucleophilic addition reaction of a thiazole derivative with a pyrazole derivative under basic conditions . The reaction is usually carried out in a solvent like acetone with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol: Shares the thiazole ring but lacks the pyrazole ring.
5-Amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones: Contains a thiazole ring and is structurally related to antiischemic drugs.
Uniqueness
The unique combination of the thiazole and pyrazole rings in 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H10N4OS |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-[5-amino-3-(1,3-thiazol-5-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C8H10N4OS/c9-8-3-6(7-4-10-5-14-7)11-12(8)1-2-13/h3-5,13H,1-2,9H2 |
InChI Key |
CMBJYJPRROWYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C2=CN=CS2)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


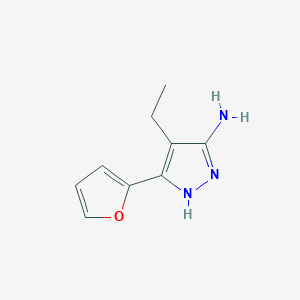

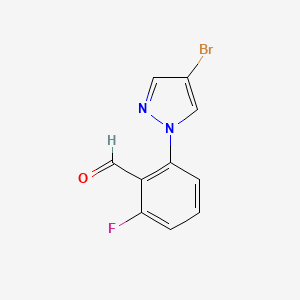
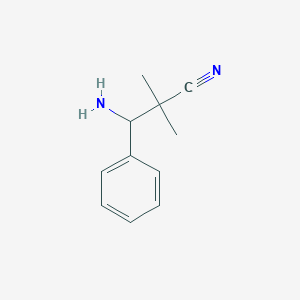

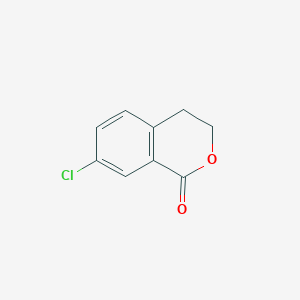
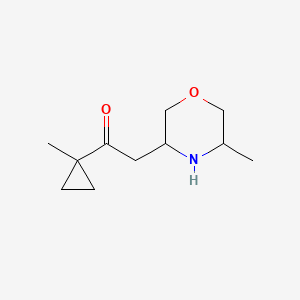
![2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol](/img/structure/B13317458.png)


![3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13317478.png)


